molecular formula C12H19ClN2S B1388142 2-(4-tert-Butyl-benzyl)-isothiourea hydrochloride CAS No. 324523-97-9

2-(4-tert-Butyl-benzyl)-isothiourea hydrochloride

Cat. No.: B1388142
CAS No.: 324523-97-9
M. Wt: 258.81 g/mol
InChI Key: KLFKDVCPIMLONU-UHFFFAOYSA-N
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Description

2-(4-tert-Butyl-benzyl)-isothiourea hydrochloride is an organic compound that features a benzyl group substituted with a tert-butyl group and an isothiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-Butyl-benzyl)-isothiourea hydrochloride typically involves the reaction of 4-tert-butylbenzyl chloride with thiourea. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction proceeds via nucleophilic substitution, where the chloride group is replaced by the isothiourea group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-tert-Butyl-benzyl)-isothiourea hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the isothiourea moiety to thiourea or other reduced forms.

    Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiourea derivatives.

    Substitution: Nitrated or halogenated benzyl derivatives.

Scientific Research Applications

2-(4-tert-Butyl-benzyl)-isothiourea hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-tert-Butyl-benzyl)-isothiourea hydrochloride involves its interaction with specific molecular targets. The isothiourea moiety can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-Butylbenzyl chloride
  • 4-tert-Butylbenzyl bromide
  • 4-tert-Butylbenzyl mercaptan

Uniqueness

2-(4-tert-Butyl-benzyl)-isothiourea hydrochloride is unique due to its isothiourea moiety, which imparts distinct chemical and biological properties. This makes it different from other similar compounds that may only have benzyl or tert-butyl groups without the isothiourea functionality.

Properties

IUPAC Name

(4-tert-butylphenyl)methyl carbamimidothioate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2S.ClH/c1-12(2,3)10-6-4-9(5-7-10)8-15-11(13)14;/h4-7H,8H2,1-3H3,(H3,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLFKDVCPIMLONU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CSC(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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